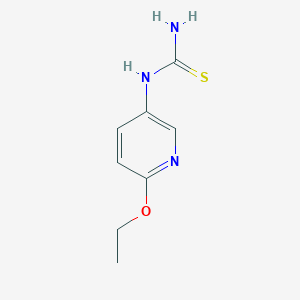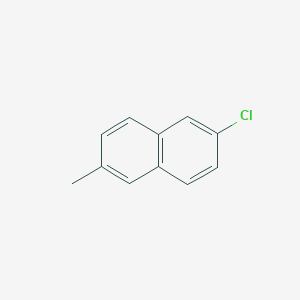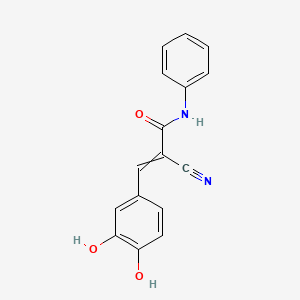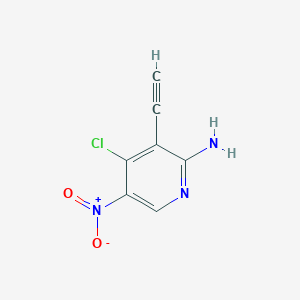
4-hydroxy-3-(phenylsulfanyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-3-(phenylsulfanyl)-2H-chromen-2-one is a compound belonging to the chromone family, which is known for its diverse biological activities. Chromones are a major class of naturally occurring compounds that have been extensively studied due to their potential therapeutic applications. This particular compound features a phenylsulfanyl group at the third position and a hydroxyl group at the second position on the chromen-4-one scaffold.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-3-(phenylsulfanyl)-2H-chromen-2-one typically involves the condensation of appropriate phenols with benzaldehydes, followed by cyclization and introduction of the phenylsulfanyl group. One common method involves the use of chalcones as intermediates, which are then subjected to cyclization reactions to form the chromone core .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-effectiveness. The use of green chemistry principles, such as solvent-free conditions and environmentally benign catalysts, is also a consideration in industrial processes .
Analyse Des Réactions Chimiques
Types of Reactions: 4-hydroxy-3-(phenylsulfanyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The chromone core can be reduced to form dihydrochromones.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydrochromones .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 4-hydroxy-3-(phenylsulfanyl)-2H-chromen-2-one involves its interaction with various molecular targets:
Molecular Targets: The compound targets enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system.
Pathways Involved: By inhibiting acetylcholinesterase, the compound increases the levels of acetylcholine, which can help alleviate symptoms of neurodegenerative diseases.
Comparaison Avec Des Composés Similaires
3-Hydroxy-2-phenyl-4H-chromen-4-one: This compound is structurally similar but lacks the phenylsulfanyl group.
2-Phenyl-4H-chromen-4-one: Another related compound that does not have the hydroxyl group at the second position.
Uniqueness: 4-hydroxy-3-(phenylsulfanyl)-2H-chromen-2-one is unique due to the presence of both the hydroxyl and phenylsulfanyl groups, which contribute to its distinct chemical reactivity and biological activity. These functional groups enhance its ability to interact with various molecular targets and exhibit a broader range of biological activities compared to its analogs .
Propriétés
Formule moléculaire |
C15H10O3S |
|---|---|
Poids moléculaire |
270.3 g/mol |
Nom IUPAC |
4-hydroxy-3-phenylsulfanylchromen-2-one |
InChI |
InChI=1S/C15H10O3S/c16-13-11-8-4-5-9-12(11)18-15(17)14(13)19-10-6-2-1-3-7-10/h1-9,16H |
Clé InChI |
ZTMBRCRTMABELR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2=C(C3=CC=CC=C3OC2=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![8-Benzylidene-1,4-dioxaspiro[4.5]decane](/img/structure/B8782972.png)



![5'-Amino-1'-methylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B8782995.png)
